molecular formula C10H11NO3 B1518826 2-(2-formylphenoxy)-N-methylacetamide CAS No. 216082-34-7

2-(2-formylphenoxy)-N-methylacetamide

Cat. No.: B1518826
CAS No.: 216082-34-7
M. Wt: 193.2 g/mol
InChI Key: XGBGUOKFVIRIKH-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)-N-methylacetamide is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃. It is characterized by a benzene ring substituted with a formyl group (-CHO) and an acetamide group (-NHCOCH₃) attached to the oxygen atom of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

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        Major Products Formed:

          Scientific Research Applications

          2-(2-Formylphenoxy)-N-methylacetamide has several applications in scientific research:

            Mechanism of Action

            The mechanism by which 2-(2-formylphenoxy)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways:

              Comparison with Similar Compounds

              2-(2-Formylphenoxy)-N-methylacetamide is similar to other compounds with formyl and amide groups, such as:

              Properties

              IUPAC Name

              2-(2-formylphenoxy)-N-methylacetamide
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI

              InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-5-3-2-4-8(9)6-12/h2-6H,7H2,1H3,(H,11,13)
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              InChI Key

              XGBGUOKFVIRIKH-UHFFFAOYSA-N
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Canonical SMILES

              CNC(=O)COC1=CC=CC=C1C=O
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Molecular Formula

              C10H11NO3
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Molecular Weight

              193.20 g/mol
              Source PubChem
              URL https://pubchem.ncbi.nlm.nih.gov
              Description Data deposited in or computed by PubChem

              Retrosynthesis Analysis

              AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

              One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

              Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

              Strategy Settings

              Precursor scoring Relevance Heuristic
              Min. plausibility 0.01
              Model Template_relevance
              Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
              Top-N result to add to graph 6

              Feasible Synthetic Routes

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